18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate
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Overview
Description
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is a synthetic steroid compound with the molecular formula C23H32O5 and a molecular weight of 388.5 g/mol . This compound is known for its significant role in various biochemical and pharmacological applications, particularly in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate typically involves the acetylation of 18,21-dihydroxy-pregn-4-ene-3,20-dione. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 18 and 21.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound .
Scientific Research Applications
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets steroid receptors in the body, modulating their activity and influencing various physiological processes.
Pathways Involved: It affects pathways related to steroidogenesis, inflammation, and neuroprotection, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
11,18,21-Trihydroxypregn-4-ene-3,20-dione: This compound has similar hydroxylation patterns but differs in its overall structure and activity.
Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate: Another acetate derivative with distinct pharmacological properties.
17α-Hydroxyprogesterone: A related steroid with hydroxylation at different positions, used in various therapeutic applications.
Uniqueness: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is unique due to its specific hydroxylation and acetylation patterns, which confer distinct biochemical and pharmacological properties .
Properties
Molecular Formula |
C23H32O5 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(6S,9R,13R)-6-hydroxy-13-methyl-16-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-6-yl]methyl acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)27-13-23(26)20-6-5-19-17-4-3-15-11-16(25)7-9-21(15,2)18(17)8-10-22(19,20)12-28-23/h11,17-20,26H,3-10,12-13H2,1-2H3/t17?,18?,19?,20?,21-,22+,23+/m0/s1 |
InChI Key |
QFXMMLCXOVKRRP-ZWAMDLKQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(C2CCC3[C@@]2(CCC4C3CCC5=CC(=O)CC[C@]45C)CO1)O |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)CO1)O |
Origin of Product |
United States |
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